2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a benzoate ester linked to a pyridine moiety. Its distinct chemical properties make it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which can be synthesized through the conjugate addition of ammonia to phorone, followed by reduction using the Wolff-Kishner reaction . The next step involves the esterification of the piperidine derivative with benzoic acid and the subsequent coupling with pyridine-4-carbonyl chloride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: TEMPO, NaClO, NaBr under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological pathways, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by stabilizing their active conformations .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Known for its use as a reagent in organic synthesis.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the synthesis of advanced materials.
Uniqueness: What sets 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate apart is its combination of a piperidine ring with tetramethyl groups and a benzoate ester linked to a pyridine moiety. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for a wide range of applications.
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4-benzoyloxy-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-4-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-21(2)14-18(27-19(25)16-8-6-5-7-9-16)15-22(3,4)24(21)28-20(26)17-10-12-23-13-11-17/h5-13,18H,14-15H2,1-4H3 |
InChI Key |
SOPWPCRVFCYNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=NC=C2)(C)C)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.